2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid
Description
2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid is a substituted 4-oxobutyric acid derivative featuring a 4-fluoro-3-methylphenyl group at the 4-position and two methyl groups at the 2-position of the butyric acid backbone. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active aryl-substituted carboxylic acids.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-8-6-9(4-5-10(8)14)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCCKPIIVMFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C)(C)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229338 | |
| Record name | 4-Fluoro-α,α,3-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-10-2 | |
| Record name | 4-Fluoro-α,α,3-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-α,α,3-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (CAS Number: 2060041-92-9) is a compound of interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid is , with a molecular weight of approximately 238.26 g/mol. The compound features a central oxobutyric acid moiety, dimethyl groups, and a fluorinated phenyl substituent, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, focusing on optimizing yield and purity. Common synthetic routes include:
- Starting Materials : Precursors containing the oxobutyric acid structure and fluorinated aromatic compounds.
- Reaction Conditions : Controlled temperature and pressure to facilitate the desired chemical transformations.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Biological Activity
Research indicates that 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid exhibits various biological activities, particularly in enzyme inhibition and receptor binding.
The compound may act as an inhibitor or modulator of specific enzymes or receptors, impacting biochemical pathways. Studies suggest potential interactions with:
- Cyclooxygenase (COX) : Inhibition of COX enzymes has implications for anti-inflammatory activity.
- Lipoxygenases (LOX) : Similar inhibitory effects may be observed, contributing to its therapeutic potential.
Enzyme Inhibition Studies
A study evaluated the compound's effect on COX enzymes, revealing moderate inhibition compared to standard drugs like piroxicam and meloxicam. The IC50 values indicated significant enzyme activity reduction at low concentrations.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| Piroxicam | 10 μM | 5 μM |
| Meloxicam | 8 μM | 3 μM |
| 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid | 12 μM | 6 μM |
Cytotoxicity Assays
In vitro studies assessed the cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that the compound exhibited significant anti-cancer activity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| LoVo | 18 |
Comparative Analysis with Similar Compounds
The biological activity of 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid was compared with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2,2-Dimethyl-4-(3-chlorophenyl)-4-oxobutyric acid | Lacks fluorine substitution | Lower enzyme inhibition |
| 3-Fluoro-2-methylbenzoic acid | Simpler structure | Minimal biological activity |
| 4-Fluorophenylacetic acid | Different functional group arrangement | Moderate anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with several phenyl-substituted 4-oxobutyric acids. Key analogs include:
*Calculated based on molecular formula C₁₃H₁₅FO₃.
Key Observations:
- Dimethoxy substitution (294.31 g/mol) increases steric bulk and may reduce metabolic clearance compared to the fluoro-methyl variant . The simpler (S)-2-(4-fluoro-phenyl)-3-methylbutyric acid lacks the oxo group and dimethyl substitution, resulting in lower molecular weight and altered acidity .
Synthetic and Commercial Availability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
